Sodium 3-methoxy-3-oxopropane-1-sulfonate

Description

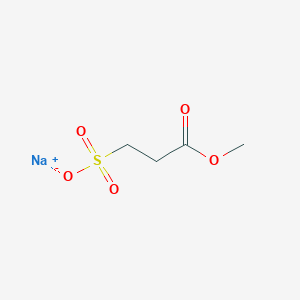

Chemical Identity and Properties Sodium 3-methoxy-3-oxopropane-1-sulfonate (CAS: 90030-48-1) is an organosulfur compound with the molecular formula C₄H₇NaO₄S and a molecular weight of 174.2 g/mol . It is also known by systematic IUPAC names such as sodium 3-methoxy-3-oxopropane-1-sulfinate and synonyms like 1-methyl 3-sulfinopropanoate, sodium salt . The compound features a sulfinate group (–SO₂⁻) and a methoxy-oxo-propane backbone, distinguishing it from sulfonates and other sulfur-containing derivatives.

Applications This compound is utilized in materials science, particularly in the formulation of micro-agglomerated cork stoppers for wine preservation. It is incorporated into microspheres alongside acrylonitrile, hexadecanol, and other polymers to enhance closure performance during short-to-medium storage periods .

Properties

IUPAC Name |

sodium;3-methoxy-3-oxopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5S.Na/c1-9-4(5)2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFQZJVFPBPAQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-90-5 | |

| Record name | sodium 3-methoxy-3-oxopropane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline Reaction of 3-Methoxy-1-propanone

An alternative approach involves the reaction of 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions.

- Dissolution : Dissolve 3-methoxy-1-propanone in water.

- Bisulfite Addition : Introduce NaHSO₃ to the solution.

- pH Adjustment : Raise the pH to alkaline using sodium hydroxide (NaOH).

- Stirring : Agitate the mixture at room temperature until completion.

- Isolation : Filter and dry the product under reduced pressure.

- Process : Continuous stirring and pH control ensure high yield and purity.

- Purification : Crystallization or chromatography is used for large-scale production.

Comparative Analysis of Methods

| Parameter | Method 1 (α,β-Unsaturated Ketones) | Method 2 (3-Methoxy-1-propanone) |

|---|---|---|

| Starting Material | α,β-Unsaturated ketones | 3-Methoxy-1-propanone |

| Reagents | NaHSO₃, ethanol, water | NaHSO₃, NaOH, water |

| Reaction Time | 3.5–24 hours | Not specified |

| Yield | 95–100% | Moderate to high |

| Enantiomeric Control | High (ee >95%) | Not reported |

Research Insights

- Stereoselectivity : The patent method (Method 1) emphasizes enantiomeric enrichment, critical for pharmaceutical intermediates.

- Functional Group Compatibility : Both methods tolerate substituents like methoxy, methyl, and halogens on aromatic rings.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methoxy-3-oxopropane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: The major products are sulfonate esters or other substituted derivatives.

Oxidation Reactions: The major products are sulfonic acids or other oxidized compounds.

Reduction Reactions: The major products are alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Sodium 3-methoxy-3-oxopropane-1-sulfonate serves as a versatile reagent in organic synthesis. It is utilized as an intermediate for the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions:

- Substitution Reactions : Acts as a nucleophile, facilitating the replacement of functional groups in organic molecules.

- Oxidation and Reduction Reactions : Can be oxidized to form sulfonic acids or reduced to yield alcohols .

Biological Research

In biological contexts, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. It can function as both a substrate and an inhibitor in enzymatic assays, allowing researchers to explore enzyme kinetics and mechanisms .

Medicinal Chemistry

This compound is being investigated for its potential in drug development. It serves as a building block for synthesizing bioactive molecules, which may lead to the discovery of new therapeutic agents .

Surfactants and Detergents

This compound is used in the formulation of surfactants and detergents due to its ability to lower surface tension and enhance solubility. It is particularly valuable in producing specialty chemicals for cleaning agents and personal care products .

Specialty Chemicals

This compound finds applications in the production of various specialty chemicals that require specific reactivity profiles due to its sulfonate group .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| Sodium Methanesulfonate | Lacks methoxy and oxo groups | General sulfonate applications |

| Sodium p-Toluenesulfonate | Contains a toluene group | Surfactants and industrial chemicals |

| Sodium Triflinate | Contains a trifluoromethyl group | Niche applications in organofluorine chemistry |

| This compound | Contains both methoxy and oxo groups | Versatile applications in synthesis and biology |

Case Study 1: Enzyme Kinetics

In a study investigating the role of this compound as an enzyme substrate, researchers found that it significantly influenced reaction rates in specific enzymatic pathways, demonstrating its utility in metabolic studies .

Case Study 2: Drug Development

A recent project focused on using this compound as a precursor for synthesizing novel anti-cancer agents. The synthesized compounds exhibited promising biological activity against cancer cell lines, highlighting the compound's potential in medicinal chemistry .

Mechanism of Action

The mechanism by which sodium 3-methoxy-3-oxopropane-1-sulfonate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The compound’s sulfonate group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares sodium 3-methoxy-3-oxopropane-1-sulfonate with structurally related sulfonates and sulfinates:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Oxidation State of Sulfur |

|---|---|---|---|---|---|

| Sodium 3-methoxy-3-oxopropane-1-sulfinate | C₄H₇NaO₄S | 174.2 | Sulfinate (–SO₂⁻), methoxy, oxo | 90030-48-1 | +4 |

| Sodium 3-mercapto-1-propanesulfonate | C₃H₇NaO₃S₂ | 178.21 | Sulfonate (–SO₃⁻), mercapto (–SH) | 17636-10-1 | +6 |

| Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₇NaO₃S | Not reported | Sulfonate (–SO₃⁻), alkene | 1561-92-8 | +6 |

| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | C₁₀H₆K₂O₇S₂ | Not reported | Aromatic disulfonate, hydroxyl | 842-18-2 | +6 |

Key Observations :

- Sulfinate vs. Sulfonate : The sulfinate group in the target compound confers reducing properties due to sulfur’s +4 oxidation state, whereas sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) are more oxidized (+6) and less reactive .

- Functional Group Diversity : Sodium 3-mercapto-1-propanesulfonate includes a thiol (–SH) group, enabling participation in redox reactions and metal coordination, unlike the methoxy-oxo moiety in the target compound .

- Aromatic vs. Aliphatic : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate’s aromatic structure enhances stability in high-temperature or UV-exposed environments, contrasting with the aliphatic sulfinate’s susceptibility to oxidative degradation .

Sodium 3-Methoxy-3-Oxopropane-1-Sulfinate

- Redox Activity : The sulfinate group acts as a mild reducing agent, suitable for applications requiring controlled reactivity, such as polymer stabilization .

- Material Science : Used in micro-agglomerated cork stoppers to improve seal integrity in wine preservation, leveraging its compatibility with silicone elastomers .

Sodium 3-Mercapto-1-Propanesulfonate

- Thiol Reactivity: The –SH group facilitates applications in bioconjugation and nanoparticle synthesis, where thiol-metal interactions are critical .

Sodium 2-Methylprop-2-Ene-1-Sulphonate

- Polymer Chemistry : The alkene group enables copolymerization in ion-exchange resins and hydrogels, exploiting its sulfonate group for hydrophilicity .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Dye and Pharmaceutical Intermediates : Its aromatic disulfonate structure is pivotal in synthesizing azo dyes and anti-inflammatory agents .

Stability and Handling

Biological Activity

Sodium 3-methoxy-3-oxopropane-1-sulfonate (SMOPS) is an organic compound with the molecular formula C4H7NaO5S. It serves as a sodium salt of 3-methoxy-3-oxopropane-1-sulfonic acid and is recognized for its diverse applications in biological and chemical research.

SMOPS can be synthesized by reacting 3-methoxy-1-propanone with sodium bisulfite under alkaline conditions. The synthesis involves:

- Dissolving 3-methoxy-1-propanone in water.

- Adding sodium bisulfite to the solution.

- Adjusting the pH to alkaline using sodium hydroxide.

- Stirring until the reaction completes, followed by product isolation through filtration and drying.

This compound is notable for its sulfonate group, which enhances its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its role as a substrate or inhibitor in enzymatic reactions. Its sulfonate group enables it to interact with various enzymes, influencing their catalytic activities. This interaction can modulate metabolic pathways, making it a valuable tool in biochemical research.

Applications in Research

SMOPS is widely utilized in enzyme-catalyzed reaction studies, particularly for:

- Enzymatic Assays : It acts as a substrate or inhibitor, allowing researchers to investigate enzyme kinetics and mechanisms.

- Metabolic Pathway Analysis : SMOPS aids in elucidating metabolic pathways by serving as a tracer or marker.

Case Studies

- Enzyme Inhibition Studies : Research has indicated that SMOPS can inhibit specific enzymes involved in metabolic processes, providing insights into potential therapeutic applications.

- Substrate Utilization : In studies involving uracil-DNA glycosylase, SMOPS was used to assess enzyme activity under various conditions, demonstrating its effectiveness as a substrate in biochemical assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sodium Methanesulfonate | Lacks methoxy and oxo groups | Used primarily as a reagent |

| Sodium p-Toluenesulfonate | Contains a toluene group | Limited biological applications |

| Sodium Triflinate | Contains a trifluoromethyl group | Primarily used in synthetic chemistry |

| This compound | Contains both methoxy and oxo groups | Versatile in biological assays |

The unique structural features of SMOPS enhance its reactivity and versatility compared to other sulfonates, making it an essential compound for biological research.

Research Findings

Recent studies have highlighted the significance of SMOPS in various biochemical applications:

- Inhibition of Enzymes : Detailed kinetic analyses have shown that SMOPS can effectively inhibit certain enzymes, which could lead to developments in drug design targeting specific metabolic pathways .

- Stability and Reactivity : Investigations into the stability of SMOPS under different reaction conditions revealed that it maintains high reactivity, making it suitable for diverse synthetic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Sodium 3-methoxy-3-oxopropane-1-sulfonate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related sulfonate compound (3-(4-methoxyphenyl)-1-hydroxy-3-oxopropane-1-sulfonate sodium) was synthesized by reacting sodium bisulfite with an enolic intermediate under room-temperature stirring for 2 hours, followed by crystallization from 50% ethanol . Key parameters include pH control (neutral to slightly acidic), stoichiometric ratios of reagents, and purification via recrystallization.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Storage : Store in a cool, dry environment (20–25°C) in airtight containers to prevent hydrolysis or oxidation.

- Safety : Use PPE (gloves, lab coat, goggles) due to potential irritant properties. Avoid inhalation and direct contact. Waste disposal must follow institutional guidelines for sulfonate derivatives, including neutralization and segregation for professional treatment .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), sulfonate (-SO₃⁻), and carbonyl (C=O) groups.

- FT-IR : Peaks at ~1050 cm⁻¹ (S-O stretching) and ~1700 cm⁻¹ (keto carbonyl).

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.

- Cross-validate with elemental analysis for C, H, S, and Na content .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Methodological Answer : Contradictions in NMR or IR data may arise from residual solvents, tautomerism, or impurities. Strategies include:

- Purification : Repeat crystallization or use column chromatography.

- Deuterated Solvents : Ensure complete solvent evaporation before analysis.

- Control Experiments : Compare with synthesized analogs (e.g., 3-hydroxypropane-1-sulfonate derivatives) to isolate spectral contributions .

Q. What mechanistic insights explain the reactivity of the sulfonate group in aqueous solutions?

- Methodological Answer : The sulfonate group (-SO₃⁻) enhances water solubility via strong hydrogen bonding. Its electron-withdrawing nature stabilizes intermediates in nucleophilic reactions. Computational studies (DFT) can model charge distribution, while pH-dependent kinetic assays reveal hydrolysis rates. For example, sodium methanesulfonate analogs show stability in neutral pH but decompose under strong acidic/basic conditions .

Q. How does the methoxy group influence the compound’s stability under varying temperatures?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–200°C to assess thermal decomposition.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Insight : Methoxy groups may reduce thermal stability compared to alkyl sulfonates due to potential demethylation at elevated temperatures .

Data Interpretation & Experimental Design

Q. How to design experiments to assess the compound’s role in enzyme inhibition studies?

- Methodological Answer :

- Assay Setup : Use a fluorogenic substrate in buffer (pH 7.4) with varying concentrations of the sulfonate.

- Controls : Include a known inhibitor (e.g., methanesulfonate) and measure IC₅₀ values.

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Validation : Repeat with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What statistical methods are appropriate for analyzing contradictory solubility data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.